molecular formula C5H10N2O3 B3386041 Glycine, N-(1-methylethyl)-N-nitroso- CAS No. 6939-16-8

Glycine, N-(1-methylethyl)-N-nitroso-

Cat. No.: B3386041
CAS No.: 6939-16-8
M. Wt: 146.14 g/mol
InChI Key: GKJHQLTUEGQHOI-UHFFFAOYSA-N
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Description

Glycine, N-(1-methylethyl)-N-nitroso-: is an organic compound that belongs to the class of nitrosamines Nitrosamines are known for their presence in various industrial and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Glycine Derivatives: One common method involves the nitration of glycine derivatives. This process typically uses nitric acid and a suitable catalyst under controlled temperature conditions to introduce the nitroso group.

    Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the protection of the amino group, nitration, and subsequent deprotection. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine, N-(1-methylethyl)-N-nitroso- can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions typically lead to the formation of nitro compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, organometallic compounds.

Major Products Formed:

    Oxidation Products: Nitro compounds.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions due to its unique chemical properties.

Biology:

    Biological Studies: Used in studies to understand the effects of nitrosamines on biological systems, including their potential carcinogenic properties.

Medicine:

    Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry:

    Chemical Manufacturing: Utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

    Nitrosation Reactions: The compound exerts its effects primarily through nitrosation reactions, where the nitroso group interacts with other molecules, leading to the formation of new compounds.

    Biological Pathways: In biological systems, it can interact with DNA and proteins, potentially leading to mutagenic and carcinogenic effects.

Comparison with Similar Compounds

    N-Nitrosodimethylamine: Another nitrosamine with similar properties but different applications and biological effects.

    N-Nitrosodiethylamine: Known for its use in industrial processes and its potential carcinogenicity.

Uniqueness:

    Glycine, N-(1-methylethyl)-N-nitroso-: is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity compared to other nitrosamines. Its applications in synthesis and research make it a valuable compound in various fields.

Properties

IUPAC Name

2-[nitroso(propan-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-4(2)7(6-10)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJHQLTUEGQHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219501
Record name Glycine, N-(1-methylethyl)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-16-8
Record name N-Nitroso-N-isopropylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56785
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(1-methylethyl)-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSO-N-ISOPROPYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV8ZO38TAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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